(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine
Overview
Description
(1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5 on the benzodiazole ring and a methanamine group at position 2. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of (1,5-dimethyl-1H-benzimidazol-2-yl)methanamine are currently unknown. This compound belongs to the class of benzimidazoles, which are known to interact with a variety of biological targets
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The specific mode of action of this compound would depend on its target.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on their targets
Pharmacokinetics
Benzimidazoles are generally known for their good absorption and distribution profiles, and they are metabolized in the liver . The specific ADME properties of this compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of (1,5-dimethyl-1H-benzimidazol-2-yl)methanamine are currently unknown. Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its target and mode of action.
Action Environment
The action, efficacy, and stability of (1,5-dimethyl-1H-benzimidazol-2-yl)methanamine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and subsequent methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the imine or amide derivatives back to the original amine.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Regeneration of the original amine.
Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.
Scientific Research Applications
(1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
(6-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine: Similar structure but with a phenyl group instead of a methanamine group.
(1,3-Benzodiazol-2-yl)methanamine: Lacks the methyl groups at positions 1 and 5.
Uniqueness: (1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s steric and electronic properties, making it distinct from other benzodiazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
(1,5-dimethylbenzimidazol-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-3-4-9-8(5-7)12-10(6-11)13(9)2/h3-5H,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVKERZKNXHJFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.